molecular formula C28H29NO B8538686 1-(2-Azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one CAS No. 61566-32-3

1-(2-Azabicyclo[2.2.2]octan-2-yl)-3,3,3-triphenylpropan-1-one

Cat. No. B8538686
CAS RN: 61566-32-3
M. Wt: 395.5 g/mol
InChI Key: KPDSLKLPDGAESV-UHFFFAOYSA-N
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Patent
US03998832

Procedure details

A mixture of 2 parts of triphenyl carbinol and 8 parts of malonic acid are heated at 170° for 3 hours. This mixture is cooled and dissolved in hot ethanol. 3,3,3-Triphenylpropionic acid, melting at 182°, crystallizes from the ethanol upon cooling. 1 Part of 3,3,3-triphenylpropionic acid is refluxed with 5 parts of thionyl chloride for 4 hours and the excess thionyl chloride is removed in vacuum to provide the crude 3,3,3-triphenyl propionyl chloride. 1 Part of this acid chloride is reacted with 2 parts of 2-azabicyclo[2. 2. 2]octane in 50 parts of benzene. The precipitated amide is filtered and the benzene solution washed with water, dried with magnesium sulfate, and the benzene evaporated. The remaining oil is crystallized to provide 2-(3,3,3-triphenylpropionyl)-2-azabicyclo[2. 2. 2]octane. 0.9 Parts of this material is reacted with 0.37 parts of lithium aluminum hydride in 15 parts of tetrahydrofuran at reflux for 5 hours. The reaction mixture is cooled and treated with 15% aqueous sodium hydroxide solution to decompose any unreacted lithium aluminum hydride. The reaction mixture is filtered and the solvent is removed in vacuo to provide a residual oil which is taken up in ether. The ether soln. is extracted c 10% HCl forming an insoluble gum, which is dissolved in methylene chloride, dried over anhydrous sodium sulfate and evaporated providing 2-(3,3,3-triphenylpropyl)-2-azabicyclo[2. 2. 2]octane hydrochloride, melting at 222°-223° C. This compound has the following molecular formula. ##STR30##
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(O)(=O)[CH2:22][C:23](O)=[O:24].[CH:28]12[CH2:35][CH2:34][CH:31]([CH2:32][CH2:33]1)[CH2:30][NH:29]2.C1C=CC=CC=1>C(O)C>[C:1]1([C:7]([C:15]2[CH:20]=[CH:19][CH:18]=[CH:17][CH:16]=2)([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH2:22][C:23]([N:29]2[CH2:30][CH:31]3[CH2:34][CH2:35][CH:28]2[CH2:33][CH2:32]3)=[O:24])[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)C(O)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(CC(=O)O)(=O)O
Step Two
Name
acid chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C12NCC(CC1)CC2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
are heated at 170° for 3 hours
Duration
3 h
TEMPERATURE
Type
TEMPERATURE
Details
This mixture is cooled
CUSTOM
Type
CUSTOM
Details
3,3,3-Triphenylpropionic acid, melting at 182°, crystallizes from the ethanol
TEMPERATURE
Type
TEMPERATURE
Details
upon cooling
TEMPERATURE
Type
TEMPERATURE
Details
1 Part of 3,3,3-triphenylpropionic acid is refluxed with 5 parts of thionyl chloride for 4 hours
Duration
4 h
CUSTOM
Type
CUSTOM
Details
the excess thionyl chloride is removed in vacuum
CUSTOM
Type
CUSTOM
Details
to provide the crude 3,3,3-triphenyl propionyl chloride
FILTRATION
Type
FILTRATION
Details
The precipitated amide is filtered
WASH
Type
WASH
Details
the benzene solution washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the benzene evaporated
CUSTOM
Type
CUSTOM
Details
The remaining oil is crystallized

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)C(CC(=O)N1C2CCC(C1)CC2)(C2=CC=CC=C2)C2=CC=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.